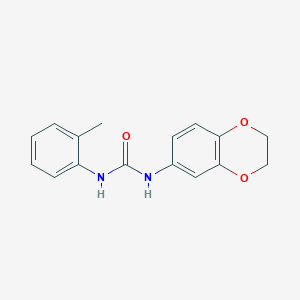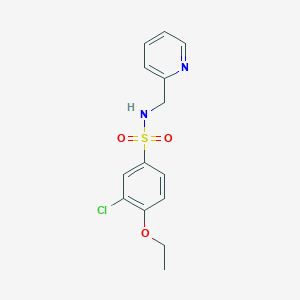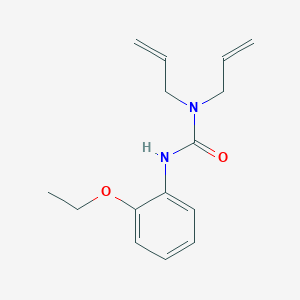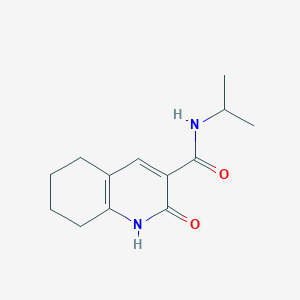
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea, also known as DBU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBU is a highly potent and selective inhibitor of certain enzymes, making it a valuable tool for studying their biochemical and physiological effects. In
作用机制
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, thereby inhibiting its activity. This compound has been shown to have a high affinity for the ATP-binding site of certain protein kinases, making it a highly potent inhibitor.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of protein kinases by this compound can lead to a decrease in cell proliferation and an increase in apoptosis, making it a potential therapeutic agent for cancer and other diseases. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activation of certain enzymes that are involved in neuronal cell death.
实验室实验的优点和局限性
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea in lab experiments is its high potency and selectivity for certain enzymes. This makes it a valuable tool for studying their biochemical and physiological effects. However, this compound also has some limitations. Its high potency can make it difficult to determine the optimal concentration for experiments, and its selectivity for certain enzymes may limit its usefulness in studying other enzymes or pathways.
未来方向
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea. One area of interest is the development of more selective inhibitors that target specific protein kinases or other enzymes. Another area of interest is the development of this compound-based therapies for cancer and other diseases. Finally, further research is needed to fully elucidate the biochemical and physiological effects of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a highly potent and selective inhibitor of certain enzymes, making it a valuable tool for studying their biochemical and physiological effects. This compound has a wide range of potential applications, including the development of therapies for cancer and other diseases. Further research is needed to fully understand the potential of this compound and its future directions.
合成方法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-methylphenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydrochloric acid to obtain this compound as a white crystalline solid.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methylphenyl)urea has been widely used in scientific research as a potent and selective inhibitor of certain enzymes. One of its primary applications is in the study of protein kinases, which play a crucial role in cell signaling and are involved in various diseases such as cancer and inflammation. This compound has been shown to inhibit several protein kinases, including the mitogen-activated protein kinase (MAPK) family, which regulates cell growth and differentiation, and the protein kinase C (PKC) family, which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-4-2-3-5-13(11)18-16(19)17-12-6-7-14-15(10-12)21-9-8-20-14/h2-7,10H,8-9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIXOJQKYHHGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5432479.png)
![N-[2-(cyclopentylthio)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5432480.png)

![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-chloro-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5432491.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5432505.png)
![1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5432510.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5432518.png)
![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5432519.png)




